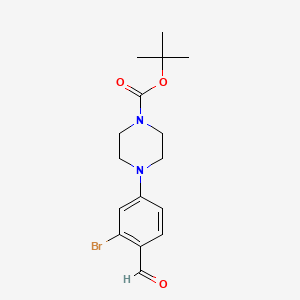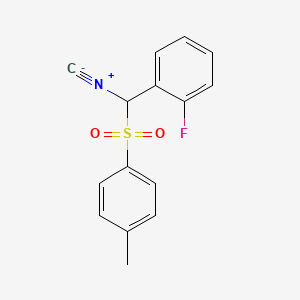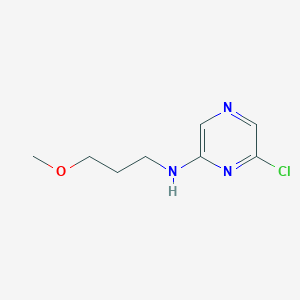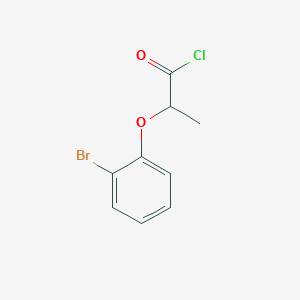![molecular formula C23H24N2O B1440575 12-Benzyl-12b-methyl-1,2,3,6,7,12b-hexahydroindolo[2,3-a]quinolizin-4(12H)-one CAS No. 1086775-07-6](/img/structure/B1440575.png)
12-Benzyl-12b-methyl-1,2,3,6,7,12b-hexahydroindolo[2,3-a]quinolizin-4(12H)-one
Overview
Description
“12-Benzyl-12b-methyl-1,2,3,6,7,12b-hexahydroindolo[2,3-a]quinolizin-4(12H)-one” is a chemical compound with the molecular formula C23H24N2O . It is used in various chemical reactions and has been the subject of several studies .
Molecular Structure Analysis
The molecular structure of this compound includes a complex arrangement of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms . The exact structure can be determined using techniques such as NMR .Physical And Chemical Properties Analysis
The compound has a molecular weight of 366.927 Da and a monoisotopic mass of 366.186279 Da . Other physical and chemical properties, such as boiling point and solubility, are not specified in the available resources.Scientific Research Applications
Synthesis and Structural Characteristics
Quinoline and its derivatives, including quinoxalines and isoquinolines, represent a significant class of heterocyclic compounds. These compounds are synthesized through various chemical pathways, including the condensation of o-phenylenediamines with different electrophilic reagents. The structural diversity of quinoline derivatives enables a broad range of pharmacological activities and applications in medicinal chemistry (Ibrahim, 2011).
Biological Activities and Applications
Quinoline derivatives have been extensively studied for their biological activities. They have shown promising results in treating various diseases, including cancer, infectious diseases, and neurological disorders. The pharmacological importance of isoquinoline derivatives in modern therapeutics has been highlighted, showcasing their anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, and anti-Alzheimer's disease activities, among others. These activities highlight the potential of these compounds as low-molecular-weight inhibitors for pharmacotherapeutic applications (Danao et al., 2021).
The synthesis, structure-activity relationship, and biological activity of benzimidazole-quinoline compounds have also been reviewed to aid in the design of new drugs. These compounds are fundamental building blocks for developing novel bioactive compounds, emphasizing their extensive use in medicinal chemistry for the treatment of various illnesses, including cancer, bacterial and fungal infections, DNA damage, etc. (Salahuddin et al., 2023).
Potential Therapeutic Uses
Cyanobacterial compounds, including those structurally related to quinoline derivatives, have been explored for their antimicrobial activities against multidrug-resistant pathogens. This exploration underscores the potential of cyanobacteria as a diverse source of compounds with antimicrobial activity, suggesting further attention to elucidate their application as pharmaceuticals (Swain et al., 2017).
Safety and Hazards
properties
IUPAC Name |
12-benzyl-12b-methyl-2,3,6,7-tetrahydro-1H-indolo[2,3-a]quinolizin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c1-23-14-7-12-21(26)25(23)15-13-19-18-10-5-6-11-20(18)24(22(19)23)16-17-8-3-2-4-9-17/h2-6,8-11H,7,12-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSJJJJSMLYLDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(=O)N1CCC3=C2N(C4=CC=CC=C34)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681061 | |
| Record name | 12-Benzyl-12b-methyl-2,3,6,7,12,12b-hexahydroindolo[2,3-a]quinolizin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1086775-07-6 | |
| Record name | 12-Benzyl-12b-methyl-2,3,6,7,12,12b-hexahydroindolo[2,3-a]quinolizin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3S,4R)-4-(2-Fluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1440493.png)


![(E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime](/img/structure/B1440500.png)
![3-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)prop-2-yn-1-ol](/img/structure/B1440501.png)







![2-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1440512.png)
